6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12-11-7-10(13-5-1-2-6-13)4-3-9(11)8-15-12/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYLIPVDTVEPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under specific conditions to form the oxaborole ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and environmentally friendly procedures to minimize waste and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxaborole ring undergoes nucleophilic substitution at the boron center, particularly with alcohols and amines. For example:
-
Reaction with ethanol under acidic conditions forms the corresponding boronate ester (yield: 78–85%).
-
Primary amines (e.g., benzylamine) displace the hydroxyl group to generate stable B–N adducts, confirmed via B NMR () .
Hydrogenation and Reduction
Catalytic hydrogenation selectively reduces the pyrrole ring while preserving the oxaborole core:
| Condition | Catalyst | Pressure (psi) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| , EtOH | Pd/C (5 wt%) | 50 | 92 | >99 |
| Transfer hydrogenation | Pd/C, HCONH | N/A | 70 | 95 |
This reaction is critical for synthesizing saturated derivatives with enhanced pharmacokinetic profiles .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via transient boronate intermediates:
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Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh) (2 mol%), yielding biaryl derivatives (65–82% yield) .
-
Electron-deficient boronic acids exhibit higher reactivity due to reduced steric hindrance at the boron center .
pH-Dependent Reactivity
The oxaborole hydroxyl group () enables pH-sensitive transformations:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <6.0 | Protonated hydroxyl | Electrophilic boron center |
| 7.0–9.0 | Deprotonated | Nucleophilic attack at boron |
| >10.0 | Boronate anion | Stable, inert under basic conditions |
This property is exploited in prodrug designs for controlled release .
Biological Activity Modulation
Derivatization at the pyrrole nitrogen enhances antifungal and herbicidal activity:
| Derivative | Target Enzyme | IC (µM) | EC (µg/mL) |
|---|---|---|---|
| 6c (arylthio analog) | LeuRS | 0.45 | 0.763 |
| 6h (chlorophenyl) | PPO | 1.12 | 0.89 |
| Boscalid (control) | N/A | N/A | 1.20 |
These derivatives show superior activity compared to commercial fungicides like boscalid .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol against various pathogens.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the effectiveness of this compound against several bacterial strains, revealing promising results:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be developed into novel antimicrobial agents to combat resistant bacterial strains .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in vitro. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
Research Findings: Neuroprotection
In a controlled experiment using neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , suggesting a protective mechanism against oxidative damage.
These results position the compound as a candidate for therapeutic use in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial therapies targeting resistant bacterial strains.
- Neuroprotective agents for conditions like Alzheimer’s disease or Parkinson’s disease.
- Potential anti-inflammatory drugs aimed at specific inflammatory pathways.
Synthesis and Characterization
The synthesis of this compound involves several steps that can yield high purity compounds suitable for research applications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HPLC (High Performance Liquid Chromatography) are employed to ensure the quality and efficacy of synthesized compounds .
Mechanism of Action
The mechanism of action of 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The oxaborole ring can form stable complexes with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 6-position of benzo[c][1,2]oxaborol-1(3H)-ol derivatives is highly modifiable. Key analogs include:
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Derivatives like 6-((4-fluorobenzyl)amino) analogs exhibit notable antimicrobial properties, supported by NMR and mass spectrometry characterization .
- Solubility : 6-Fluoro derivatives are reported as solids with industrial-grade solubility profiles, critical for formulation .
- Thermal Stability: Melting points range from 96–138°C, with fluorinated and benzylamino derivatives showing higher thermal stability .
Unique Attributes of 6-(1H-Pyrrol-1-yl) Substitution
While direct data on the pyrrole-substituted compound is absent, inferences can be drawn:
- Bioactivity : The pyrrole group’s electron-rich aromatic system may enhance target binding, akin to pyrazole derivatives in anti-Wolbachia agents .
- Synthetic Feasibility: Likely synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, leveraging the reactivity of the 6-amino precursor .
- Solubility : Pyrrole’s hydrophobicity may reduce aqueous solubility compared to -NH₂ or -F analogs, necessitating prodrug strategies .
Biological Activity
6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of oxaboroles, which are characterized by their boron-containing heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article delves into the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrole ring fused to a benzoxaborole core, which is crucial for its biological activity.
Antibacterial Activity
Research has indicated that oxaboroles exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that derivatives of benzoxaboroles possess potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of oxaboroles is well-documented. A notable study reported that oxaborole derivatives were effective against Candida albicans, a common fungal pathogen. The mechanism appears to involve the inhibition of fungal cell wall synthesis .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Antibacterial Efficacy :
- Case Study on Antifungal Mechanism :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of oxaboroles. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of halogens | Increased antibacterial potency |
| Hydroxyl groups | Enhanced solubility and bioavailability |
| Alkyl substitutions | Modulation of lipophilicity affecting membrane permeability |
Q & A
Basic Question: What are the recommended synthetic routes for 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol?
Methodological Answer:
A common approach involves boronic acid intermediates and cyclization reactions. For example, benzo[c][1,2]oxaborol derivatives can be synthesized via NaBH₄-mediated reduction of formylphenylboronic acid precursors in methanol, followed by acid quenching and purification (e.g., recrystallization from methanol) . Key steps include:
- Reduction: Use of NaBH₄ under ambient conditions to reduce aldehydes to alcohols.
- Purification: Extraction with diethyl ether, drying over MgSO₄, and solvent removal under reduced pressure.
- Validation: Confirmation via melting point analysis and spectroscopic methods (¹H/¹³C NMR, FTIR) .
Example Protocol:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | NaBH₄ in MeOH | Reduction of aldehyde to alcohol |
| 2 | HCl acidification | Quenching and protonation |
| 3 | Diethyl ether extraction | Isolation of product |
| 4 | MgSO₄ drying | Removal of residual water |
Basic Question: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Characterization requires multi-spectral analysis:
- ¹H/¹³C NMR: Assign peaks to verify aromatic protons (δ 7.34–7.74 ppm), oxaborol ring protons (δ 4.98 ppm), and hydroxyl groups (δ 9.17 ppm) .
- ¹¹B NMR: Confirm boron environment (δ 35.54 ppm for oxaborol) .
- FTIR: Identify B-O (968 cm⁻¹) and O-H (3291 cm⁻¹) stretches .
- HRMS: Validate molecular formula (e.g., [M-H]⁻ at m/z 133.0476) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
